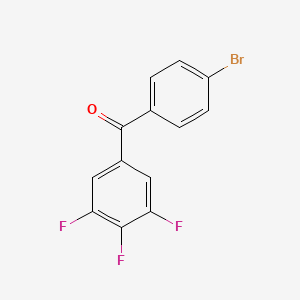

4-Bromo-3',4',5'-trifluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

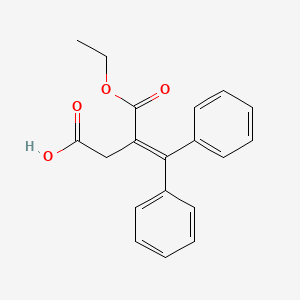

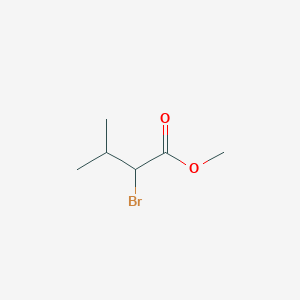

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is a chemical compound with the molecular formula C13H6BrF3O and a molecular weight of 315.09 . It is also known by other names such as “(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone” and "Methanone, (4-bromophenyl)(3,4,5-trifluorophenyl)-" .

Molecular Structure Analysis

The molecular structure of “4-Bromo-3’,4’,5’-trifluorobenzophenone” consists of a benzophenone core with a bromine atom attached to one phenyl ring and three fluorine atoms attached to the other phenyl ring .Aplicaciones Científicas De Investigación

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis of (4-Bromo-3-Fluorophenyl)(Pyrimidin-5-yl)Methanol and their Transition Metal Complexes

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound and its transition metal complexes have been synthesized and studied for their cytotoxicity and antibacterial activity .

- Methods of Application : The novel ligand has been synthesized through Barbier-type reaction and structurally characterized by 1H nuclear magnetic resonance, infrared, ultraviolet-visible, and powder X-ray powder diffraction (XRD) spectral techniques .

- Results or Outcomes : The cytotoxic activity of the complexes and the uncoordinated ligand against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) exhibits good viability in the range of 52.11-66.23% at the concentration >100-110 µg/mL as compared to the inhibition in the untreated cells .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

- Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It has shown promising developments towards new technologies in electronics and has a wide variety of applications including agrochemical and pharmaceutical fields .

- Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Application Summary : This compound is a novel ortho-fluoroazobenzene, which is photoactive in solution . It has potential applications in separations, advanced sensors, drug delivery, data storage and molecular switches through external control .

- Methods of Application : The synthesis and structure of this compound is described in the literature . It crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate

Propiedades

IUPAC Name |

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCMTSYHSKIDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3',4',5'-trifluorobenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.